![molecular formula C22H22N4O4S B2515562 N-(2H-1,3-benzodioxol-5-yl)-4-[5-(2-méthoxyphényl)-1,3,4-thiadiazol-2-yl]pipéridine-1-carboxamide CAS No. 1170578-95-6](/img/structure/B2515562.png)
N-(2H-1,3-benzodioxol-5-yl)-4-[5-(2-méthoxyphényl)-1,3,4-thiadiazol-2-yl]pipéridine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide, appears to be a complex molecule that may have potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities. For instance, the first paper discusses benzyloxyphenyl piperidine-4-carboxamides and their role as inhibitors of platelet aggregation and blood coagulation enzymes, which suggests that the compound might also interact with similar biological targets . The second paper describes the synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones, indicating that the thiadiazolyl and piperidine components of the compound may contribute to antibacterial properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the 1,3,4-thiadiazol ring, the attachment of the methoxyphenyl group, and the linkage of the benzo[d][1,3]dioxol-5-yl moiety to the piperidine nucleus. The papers provided do not detail the synthesis of the exact compound but do offer a glimpse into the synthesis of related structures. For example, the synthesis of benzyloxy anilides of nipecotic and isonipecotic acids as described in the first paper could provide a blueprint for the synthesis of the piperidine-4-carboxamide core of the compound . Similarly, the second paper's discussion on the synthesis of benzylthio-1,3,4-thiadiazol-2-yl derivatives could inform the synthesis of the thiadiazol component of the compound .
Molecular Structure Analysis
The molecular structure of the compound would be expected to feature a piperidine ring linked to a carboxamide group, with a 1,3,4-thiadiazol ring attached to the nitrogen of the piperidine. The presence of a benzo[d][1,3]dioxol-5-yl group and a methoxyphenyl group would add to the complexity of the molecule. The steric and electronic effects of these groups would likely influence the compound's binding affinity to biological targets, as seen in the first paper where the position and substitution of the benzyloxy group affected the potency of the inhibitors .
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The carboxamide group could be involved in hydrogen bonding, while the thiadiazol ring might participate in aromatic stacking interactions. The methoxy group could act as an electron donor, potentially affecting the compound's reactivity. The papers do not provide specific reactions for this compound, but the antibacterial activity discussed in the second paper suggests that the thiadiazolyl group plays a significant role in the compound's bioactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the benzo[d][1,3]dioxol-5-yl group could contribute to the lipophilicity of the compound, as seen in the first paper where lipophilicity was a factor in the antiplatelet potency of the compounds . The compound's solubility, melting point, and stability would be influenced by the interplay of its functional groups and overall molecular architecture. The antibacterial activity of related thiadiazolyl derivatives, as mentioned in the second paper, suggests that the compound might also exhibit such properties, depending on the nature of its substituents .
Applications De Recherche Scientifique
- Les chercheurs étudient son affinité pour les récepteurs neurotransmetteurs spécifiques (tels que les récepteurs de la dopamine et de la sérotonine) afin de moduler la fonction cérébrale et de traiter des affections telles que la schizophrénie et le trouble bipolaire .
- Des études examinent sa capacité à protéger les neurones du stress oxydatif, ce qui pourrait être bénéfique pour les maladies neurodégénératives telles que la maladie d’Alzheimer et la maladie de Parkinson .
- Des applications peuvent inclure le traitement de maladies auto-immunes ou d’affections inflammatoires chroniques .
Agents antipsychotiques
Activité antibactérienne
Potentiel anticancéreux
Effets neuroprotecteurs
Propriétés anti-inflammatoires
Effets analgésiques et anxiolytiques
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-28-17-5-3-2-4-16(17)21-25-24-20(31-21)14-8-10-26(11-9-14)22(27)23-15-6-7-18-19(12-15)30-13-29-18/h2-7,12,14H,8-11,13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEXFFDDDMSDTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2515479.png)
![N-(oxan-4-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2515480.png)
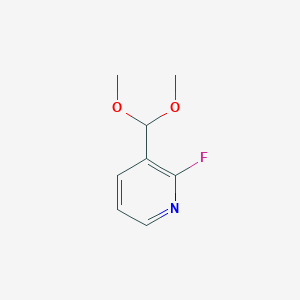
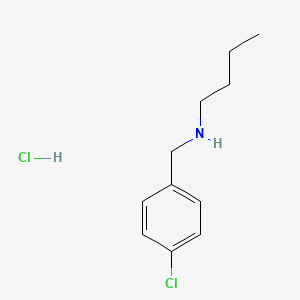
![1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide](/img/structure/B2515487.png)
![6-(3,5-Dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2515488.png)
![3-(4-bromophenyl)-1-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2515489.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2515492.png)
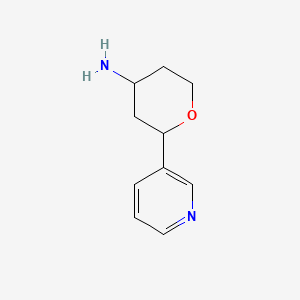
![N-[4-(aminomethyl)phenyl]-4-fluorobenzamide](/img/structure/B2515494.png)
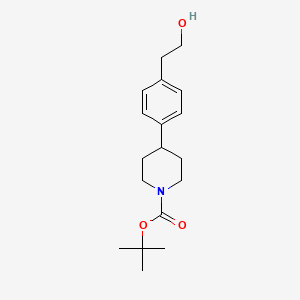
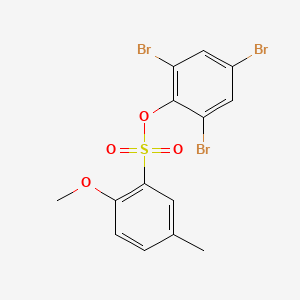

![2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline](/img/structure/B2515502.png)